molecular formula C9H12N2O2S B11739311 Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate

Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate

Cat. No.: B11739311
M. Wt: 212.27 g/mol
InChI Key: KFUNYBLJEOERSZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate involves the reaction of dimethylamine with thiophene-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that thiophene derivatives exhibit significant antioxidant activities. For instance, compounds derived from methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate have shown promising results in scavenging free radicals. A study evaluated the antioxidant capacity using the ABTS method, revealing that certain derivatives exhibited inhibition rates comparable to ascorbic acid, a standard antioxidant .

Antibacterial Activity

The compound has also been tested for antibacterial properties against various strains of bacteria. Notably, derivatives containing the dimethylamino group have shown increased activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents on the thiophene ring enhances the hydrophilicity and thus the antibacterial efficacy of these compounds .

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have reported that certain synthesized derivatives exhibit significant antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent activity .

Applications in Material Science

Beyond biological applications, this compound is being explored for its potential use in organic electronics. The electronic properties of thiophene derivatives make them suitable candidates for organic semiconductors and photovoltaic materials. Their ability to form conductive films can be harnessed in the development of flexible electronic devices.

Case Studies

StudyFocusFindings
Antioxidant ActivityExhibited significant inhibition (62%) compared to ascorbic acid.
Antibacterial ActivityEffective against Staphylococcus aureus and Bacillus subtilis.
Anticancer ActivityIC50 values between 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines.

Mechanism of Action

The mechanism of action of Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate can be compared with similar compounds such as:

  • Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-2-carboxylate
  • Methyl 2-{[(dimethylamino)methylidene]amino}furan-3-carboxylate
  • Methyl 2-{[(dimethylamino)methylidene]amino}pyrrole-3-carboxylate

These compounds share similar structural features but differ in their heterocyclic cores (thiophene, furan, pyrrole). The uniqueness of this compound lies in its specific thiophene core, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate (CAS No. 338750-40-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative data with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C9_9H12_{12}N2_2O2_2S
  • Molecular Weight : 212.27 g/mol
  • InChI Key : KFUNYBLJEOERSZ

The compound features a thiophene ring, a dimethylamino group, and a carboxylate ester, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • π-π Stacking : The thiophene ring can engage in π-π stacking interactions with nucleic acids and proteins, potentially affecting gene expression and enzyme activity.
  • Electrostatic Interactions : These interactions may modulate the binding affinity of the compound to specific receptors or enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The mechanism underlying its anticancer activity is believed to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
  • Anticancer Research :
    Another study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on human cancer cell lines. Results indicated that this compound induced apoptosis in cancer cells through the activation of intrinsic pathways, making it a candidate for further development as an anticancer drug .

Q & A

Q. Basic: What are the common synthetic routes for Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A key approach involves reacting thiophene-3-carboxylate precursors with dimethylaminomethylidene reagents. For example, analogous syntheses (e.g., ) use anhydrides (e.g., succinic or maleic anhydride) under reflux in dry dichloromethane (CH₂Cl₂) with nitrogen protection. Critical conditions include:

  • Catalysts: Piperidine or acetic acid for Knoevenagel condensations (as in ).
  • Purification: Reverse-phase HPLC with methanol-water gradients (yields ~67–94%) .
  • Temperature: Reflux conditions (40–60°C) to ensure complete imine formation .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR: Look for peaks corresponding to the dimethylamino group (δ 2.8–3.2 ppm for ¹H; δ 35–45 ppm for ¹³C) and thiophene ring protons (δ 6.5–7.5 ppm). and report detailed shifts for analogous structures .
  • IR Spectroscopy: Stretch bands for C=O (1690–1720 cm⁻¹), C=N (1620–1650 cm⁻¹), and NH (3300–3400 cm⁻¹) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Q. Advanced: How can researchers resolve contradictions in biological activity data when testing derivatives of this compound?

Methodological Answer:
Contradictions often arise from structural nuances or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., ’s comparison table) to isolate pharmacophoric groups .
  • Orthogonal Assays: Validate antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and in silico (docking studies) methods .
  • Control for Stability: Test compound integrity under assay conditions (e.g., pH, temperature) via HPLC .

Q. Advanced: What strategies are recommended for optimizing the regioselectivity of substitution reactions on the thiophene ring?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Substitution: Use directing groups (e.g., electron-withdrawing carboxylates) to favor substitution at the 4- or 5-position .
  • Catalytic Systems: Copper chloride (CuCl₂) enhances coupling efficiency in Ullmann-type reactions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions .

Q. Basic: What are the typical biological targets and mechanisms of action for this compound and its derivatives?

Methodological Answer:
Derivatives often target:

  • Enzymes: Inhibit kinases or proteases via hydrogen bonding with the dimethylamino group and thiophene’s π-π stacking .
  • Receptors: Modulate adenosine receptors () or G-protein-coupled receptors (GPCRs) due to structural mimicry of purines .
    Mechanistic studies require fluorescence polarization or SPR to quantify binding affinities .

Q. Advanced: How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:
Scale-up challenges include poor mixing and heat dissipation. Solutions:

  • Continuous Flow Reactors: Improve heat transfer and reduce side reactions ( notes industrial applications) .
  • Catalyst Loading: Optimize stoichiometry (e.g., 1.2 eq. anhydride per amine group) .
  • Workup Efficiency: Replace column chromatography with recrystallization (e.g., methanol) for cost-effective purification .

Q. Basic: What are the common degradation pathways of this compound under storage conditions?

Methodological Answer:
Degradation occurs via:

  • Hydrolysis: The ester group hydrolyzes to carboxylic acids in humid environments (monitor via TLC or HPLC) .
  • Oxidation: Thiophene’s sulfur atom oxidizes to sulfoxides; store under inert gas (N₂/Ar) .
    Stability studies in recommend desiccants and −20°C storage for long-term preservation .

Q. Advanced: How do substituents at the 4-position of the thiophene ring influence biological activity?

Methodological Answer:
’s SAR table shows:

  • Electron-Withdrawing Groups (EWGs): Enhance antimicrobial activity (e.g., 4-F substituent in increases potency 2-fold) .
  • Lipophilic Groups (e.g., tert-butyl): Improve blood-brain barrier penetration for CNS targets .
    Quantitative SAR (QSAR) models can predict bioactivity using Hammett σ values .

Q. Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves and goggles due to irritant risks (’s GHS warnings) .
  • Ventilation: Avoid inhalation; work in fume hoods during synthesis .
  • Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal .

Q. Advanced: How can computational methods guide the design of novel derivatives with improved pharmacokinetics?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding poses against targets (e.g., COX-2 in ) .
  • ADMET Prediction: Tools like SwissADME assess logP (optimal 2–3), solubility, and CYP450 interactions .
  • MD Simulations: Analyze conformational stability of derivatives in lipid bilayers .

Properties

IUPAC Name

methyl 2-(dimethylaminomethylideneamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-11(2)6-10-8-7(4-5-14-8)9(12)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUNYBLJEOERSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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